molecular formula C11H14ClN5 B5664213 2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine

2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine

Cat. No.: B5664213
M. Wt: 251.71 g/mol
InChI Key: NFAPARBFVDLKOR-UHFFFAOYSA-N
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Description

2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and two methyl groups attached to the triazine ring, making it a unique and potentially useful compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature overnight, and the resulting product is purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps can be optimized to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine is unique due to its specific triazine core structure and the presence of both chlorophenyl and dimethyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(17-11)14-8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H4,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAPARBFVDLKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(NC(=N1)NC2=CC=CC=C2Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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